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molecular formula C25H30O6 B8583733 6-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 649551-54-2

6-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No. B8583733
M. Wt: 426.5 g/mol
InChI Key: MKTRIIHRGVZJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601754B2

Procedure details

To a stirring solution of 3-hydroxy-6-decyl-2-(4-benzyloxy-3,5-dimethoxy-phenyl)-chromen-4-one (0.369 g, 0.7 mmol) in dichloromethane (20 ml) under Ar at 0° C. was added boron tribromide in dichloromethane (1.0M, 3.4 ml, 3.4 mmol, 5 equ). The mixture was warmed to room temperature and then stirred for 15 hours. Methanol (10 ml) was then added. The reaction was heated to reflux for 1 hour, then concentrated in vacuo to give a brown solid. Water (25 ml) was added and then extracted into ethyl acetate (3×). The organic layer was washed with brine then dried (MgSO4) and concentrated in vacuo to give 11g (0.318 g, 110%) as a brown oil.
Name
3-hydroxy-6-decyl-2-(4-benzyloxy-3,5-dimethoxy-phenyl)-chromen-4-one
Quantity
0.369 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Yield
110%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH:9]=2)[O:4][C:3]=1[C:23]1[CH:28]=[C:27]([O:29]C)[C:26]([O:31]CC2C=CC=CC=2)=[C:25]([O:39]C)[CH:24]=1.B(Br)(Br)Br.CO.O>ClCCl>[CH2:13]([C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[O:4][C:3]([C:23]1[CH:28]=[C:27]([OH:29])[C:26]([OH:31])=[C:25]([OH:39])[CH:24]=1)=[C:2]([OH:1])[C:11]2=[O:12])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
3-hydroxy-6-decyl-2-(4-benzyloxy-3,5-dimethoxy-phenyl)-chromen-4-one
Quantity
0.369 g
Type
reactant
Smiles
OC1=C(OC2=CC=C(C=C2C1=O)CCCCCCCCCC)C1=CC(=C(C(=C1)OC)OCC1=CC=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3.4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (3×)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCCCCCCCC)C=1C=C2C(C(=C(OC2=CC1)C1=CC(=C(C(=C1)O)O)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.318 g
YIELD: PERCENTYIELD 110%
YIELD: CALCULATEDPERCENTYIELD 106.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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